2-[Hydroxy(phenyl)methyl]prop-2-enenitrile
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Overview
Description
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile, also known as 2-[Hydroxy(phenyl)methyl]acrylonitrile, is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . This compound is characterized by the presence of a hydroxy group, a phenyl group, and a nitrile group attached to a prop-2-enenitrile backbone. It is a crystalline compound that has been shown to inhibit the growth of certain fungi, such as Botrytis cinerea .
Preparation Methods
The synthesis of 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by the addition of a hydroxy group. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its antifungal properties, particularly against Botrytis cinerea.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile exerts its effects involves binding to specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind in an antibonding fashion to the hydrogen atoms on the phenyl ring of the fungal cells, thereby inhibiting their growth . The exact molecular pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile can be compared with other similar compounds, such as:
2-[Hydroxy(phenyl)methyl]prop-2-enoic acid: This compound has a similar structure but contains a carboxylic acid group instead of a nitrile group.
2-[Hydroxy(phenyl)methyl]prop-2-enamide: This compound has an amide group in place of the nitrile group.
2-[Hydroxy(phenyl)methyl]prop-2-enol: This compound has an alcohol group instead of the nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile, also known as hydroxyalkynenitrile, is an organic compound with the molecular formula C₁₁H₉N₁O. It features a unique structure that includes a propenenitrile backbone and a hydroxyl group attached to a phenyl ring. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The compound's structural characteristics contribute to its reactivity. The presence of both hydroxyl and nitrile functional groups allows for diverse chemical interactions, making it a valuable target for further research and application development. The molecular weight of this compound is approximately 159.19 g/mol.
Biological Activity
Recent studies have indicated that this compound exhibits significant biological activity, particularly against various microbial strains and potential anti-inflammatory effects.
Antimicrobial Activity
Research indicates that this compound demonstrates antimicrobial properties against a range of organisms. For instance, in vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Microbial Strain | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition at 50 µg/mL |
Escherichia coli | Inhibition at 100 µg/mL |
Candida albicans | Inhibition at 75 µg/mL |
Anti-inflammatory Potential
Initial findings suggest that this compound may interact with enzymes involved in inflammatory pathways. Molecular docking studies have indicated binding affinities with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Further kinetic assays are necessary to elucidate these interactions comprehensively.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various concentrations of this compound against common pathogens. Results showed that the compound effectively inhibited bacterial growth, suggesting its potential use as a natural preservative or therapeutic agent.
- Inflammation Model : In another study, the compound was tested in an animal model of inflammation where it demonstrated a reduction in inflammatory markers compared to control groups. This suggests that it may have therapeutic potential for treating inflammatory diseases.
The biological activity of this compound is influenced by several factors:
- Steric Effects : The spatial arrangement of the hydroxyl and nitrile groups affects how the compound interacts with biological targets.
- Solvent Effects : Studies indicate that the solvent used during reactions can significantly influence the stability and reactivity of the compound.
Properties
IUPAC Name |
2-[hydroxy(phenyl)methyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,10,12H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDMZDGNPLMNDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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